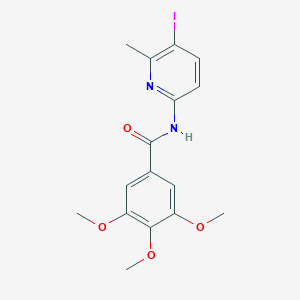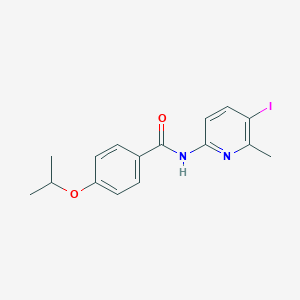
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Furthermore, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antimicrobial properties. However, there are also limitations to using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Furthermore, the development of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in vivo could provide valuable information for the development of clinical trials.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent choice.
Propiedades
Fórmula molecular |
C14H12BrClN2O2 |
|---|---|
Peso molecular |
355.61 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
Clave InChI |
UQGUUAIIPDIINU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![N-(3-{[(4-sec-butylphenoxy)acetyl]amino}-4-chlorophenyl)propanamide](/img/structure/B244754.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)